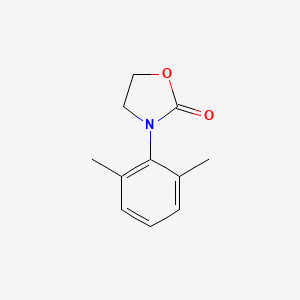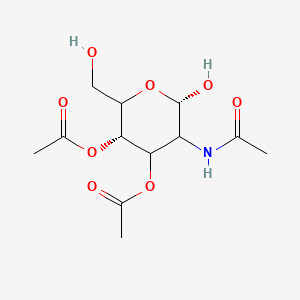
N-Acetyl-D-Glucosamine 3,4-Diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D-Glucosamine 3,4-Diacetate is a biochemical compound with the molecular formula C12H19NO8 and a molecular weight of 305.28 . It is a derivative of N-Acetyl-D-Glucosamine, which is an important amino sugar found in various biological systems. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-Glucosamine 3,4-Diacetate typically involves the acetylation of N-Acetyl-D-Glucosamine. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3 and 4 positions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D-Glucosamine 3,4-Diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the acetyl groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucosamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-Glucosamine 3,4-Diacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a component of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of osteoarthritis and other joint disorders.
Industry: Utilized in the production of various biochemicals and as a research reagent in proteomics
Wirkmechanismus
The mechanism of action of N-Acetyl-D-Glucosamine 3,4-Diacetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, it can be incorporated into glycoproteins and glycolipids, affecting cellular signaling and structural integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylglucosamine (GlcNAc): A simpler derivative of glucosamine, widely used in biological research.
N-Acetyl-D-Glucosamine 6-Acetate: Another acetylated derivative with similar properties but different acetylation positions.
Uniqueness
N-Acetyl-D-Glucosamine 3,4-Diacetate is unique due to its specific acetylation at the 3 and 4 positions, which imparts distinct chemical and biological properties. This selective acetylation allows for targeted interactions in biochemical pathways and makes it a valuable tool in research .
Eigenschaften
Molekularformel |
C12H19NO8 |
|---|---|
Molekulargewicht |
305.28 g/mol |
IUPAC-Name |
[(3S,6S)-5-acetamido-4-acetyloxy-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C12H19NO8/c1-5(15)13-9-11(20-7(3)17)10(19-6(2)16)8(4-14)21-12(9)18/h8-12,14,18H,4H2,1-3H3,(H,13,15)/t8?,9?,10-,11?,12+/m1/s1 |
InChI-Schlüssel |
JCTNUTZHSLBEBB-HCZNEQIXSA-N |
Isomerische SMILES |
CC(=O)NC1[C@H](OC([C@H](C1OC(=O)C)OC(=O)C)CO)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile](/img/structure/B13858323.png)
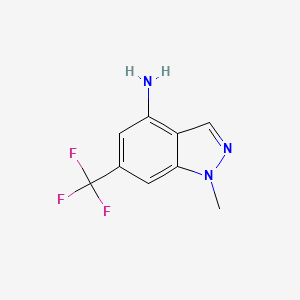
![methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B13858330.png)
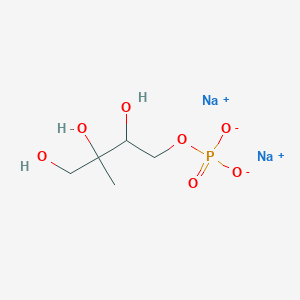
![4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)
![sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B13858357.png)
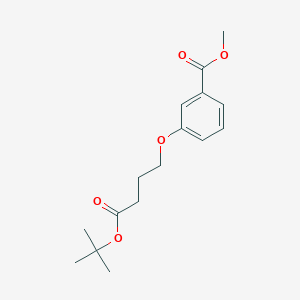

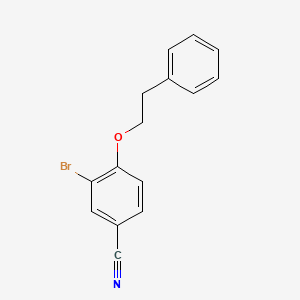
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)
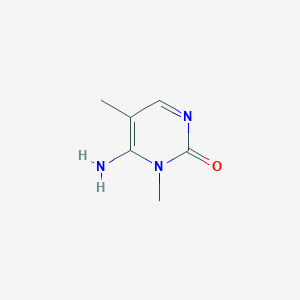
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
